molecular formula C16H18N2O3 B1376047 1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1415719-09-3

1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B1376047
CAS No.: 1415719-09-3
M. Wt: 286.33 g/mol
InChI Key: KIWCQZOUIROYBM-UHFFFAOYSA-N
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Description

Pyrrolidine-2,4-dione derivatives have been studied for their potential as antifungal agents . They were designed, synthesized, and characterized by FT-IR, 1H NMR, 13C NMR, and HR-MS .


Synthesis Analysis

The synthesis of these derivatives involved substitution, acylation, cyclization, and acidification reactions . The synthesized target compounds were confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .


Molecular Structure Analysis

The single-crystal structure of one of the compounds was analyzed by X-ray diffraction, revealing that the 1-hydroxyethylidene group links the third position of the pyrrolidine heterocycle through a double bond with the Z-configuration .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include substitution, acylation, cyclization, and acidification .


Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Patel and Dholakiya (2013) detailed the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols, which are characterized by physical, spectroscopic, and elemental analysis (Patel & Dholakiya, 2013).

Medical Research: Anticonvulsants and GABA-transaminase Activity

  • Patel, Dholakiya, and Mishra (2013) explored the preparation of Michael adducts as 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives. These derivatives showed significant in vitro inhibition of brain GABA-transaminase activity, suggesting potential anticonvulsant applications (Patel, Dholakiya, & Mishra, 2013).

Biological Activities: Antioxidant, Anticancer, and Immunomodulatory Properties

  • Patel et al. (2014) synthesized 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones-based derivatives and evaluated them for their antioxidant, bleomycin-dependent DNA damage, immunomodulatory, and in-vitro cytotoxic activities, indicating potential for cancer treatment (Patel et al., 2014).

Herbicidal Activities

  • Zhu et al. (2013) synthesized novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety, displaying some extent of herbicidal activities at specific concentrations (Zhu et al., 2013).

Antifungal and Antimicrobial Applications

  • Ibrahim et al. (2008) explored the synthesis of novel compounds, including pyrrolidine-2,5-dione derivatives, which exhibited antifungal activities, indicating potential applications in managing fungal infections (Ibrahim et al., 2008).

Future Directions

The results of the studies indicate that pyrrolidine-2,4-dione derivatives incorporating a substituted phenoxyethyl moiety are worthy of further structural optimization .

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(cyclopropylmethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(19)12-4-6-13(7-5-12)18-15(20)8-14(16(18)21)17-9-11-2-3-11/h4-7,11,14,17H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWCQZOUIROYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154404
Record name 2,5-Pyrrolidinedione, 1-(4-acetylphenyl)-3-[(cyclopropylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-09-3
Record name 2,5-Pyrrolidinedione, 1-(4-acetylphenyl)-3-[(cyclopropylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-(4-acetylphenyl)-3-[(cyclopropylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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